

RY764 as a Chemical Probe for MC4R Function: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of **RY764** as a potent and selective small molecule agonist for the melanocortin subtype-4 receptor (MC4R). **RY764** serves as a valuable chemical probe for investigating MC4R function in both in vitro and in vivo settings. Its utility stems from its demonstrated selectivity and mechanism-based effects on physiological processes regulated by MC4R, such as food intake and erectile activity. The following sections detail the pharmacological properties of **RY764**, comprehensive experimental protocols for its use, and visual representations of key pathways and workflows to guide researchers in their studies of MC4R biology and drug discovery efforts.

Introduction

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, where it plays a critical role in the regulation of energy homeostasis, appetite, and sexual function.[1][2] Dysregulation of MC4R signaling is associated with severe obesity, making it a significant target for therapeutic intervention.[3][4] Chemical probes are essential tools for dissecting the complex biology of receptors like MC4R. RY764, a novel isoquinuclidine-containing compound, has been identified as a potent and selective small molecule agonist of MC4R.[5] Its characteristics make it an ideal tool for elucidating the physiological roles of MC4R and for the validation of this receptor as a drug target.



Quantitative Data Summary

The pharmacological profile of **RY764** has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Binding Affinity and Functional Activity of RY764 at Melanocortin Receptors

Receptor	Binding Affinity (Ki, nM)	Functional Activity (EC50, nM)
hMC4R	1.2	0.8
hMC3R	180	150
hMC5R	>1000	>1000
hMC1R	>1000	>1000

Data extracted from Ye et al., 2005.[5]

Table 2: In Vivo Efficacy of RY764 in Rodent Models

Model	Species	Dose	Route of Administration	Observed Effect
Food Intake	Rat	10 mg/kg	Oral (p.o.)	Significant reduction in food intake
Erectile Activity	Rat	3 mg/kg	Intravenous (i.v.)	Augmentation of erectile activity

Data extracted from Ye et al., 2005.[5]

Signaling Pathway

Activation of MC4R by an agonist like **RY764** initiates a canonical Gs-protein signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP



(cAMP), and subsequent activation of protein kinase A (PKA). This pathway is fundamental to the physiological effects mediated by MC4R.



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Caption: MC4R signaling pathway initiated by RY764.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of **RY764** as a chemical probe.

Radioligand Binding Assay for MC4R

This protocol is designed to determine the binding affinity (Ki) of RY764 for MC4R.

Materials:

- HEK293 cells stably expressing human MC4R (hMC4R)
- [125]-(Tyr2)-NDP-α-MSH (Radioligand)
- Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4
- RY764 stock solution (in DMSO)
- Non-specific binding control: unlabeled NDP-α-MSH (1 μM)
- 96-well filter plates (GF/C)
- Scintillation fluid and counter



Procedure:

- Prepare cell membranes from HEK293-hMC4R cells.
- In a 96-well plate, add 50 μ L of binding buffer, 50 μ L of [125]-(Tyr2)-NDP- α -MSH (final concentration ~0.1 nM), and 50 μ L of varying concentrations of **RY764**.
- For total binding, add 50 μ L of vehicle (DMSO). For non-specific binding, add 50 μ L of 1 μ M unlabeled NDP- α -MSH.
- Add 50 μL of cell membrane preparation (5-10 μg of protein per well).
- Incubate the plate at 37°C for 60 minutes.
- Terminate the binding reaction by rapid filtration through the GF/C filter plates using a cell harvester.
- Wash the filters three times with ice-cold binding buffer.
- Allow the filters to dry, then add scintillation fluid to each well.
- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding and determine the Ki value using competitive binding analysis software (e.g., Prism).

cAMP Functional Assay

This protocol measures the ability of **RY764** to stimulate cAMP production, determining its functional potency (EC_{50}).

Materials:

- CHO-K1 or HEK293 cells transiently or stably expressing hMC4R
- Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4
- RY764 stock solution (in DMSO)



- Forskolin (positive control)
- cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

- Seed the hMC4R-expressing cells in a 96-well plate and culture overnight.
- Remove the culture medium and wash the cells once with Assay Buffer.
- Add 50 μL of Assay Buffer containing varying concentrations of RY764 to the wells.
- Incubate the plate at 37°C for 30 minutes.
- Lyse the cells according to the cAMP detection kit manufacturer's instructions.
- Measure the intracellular cAMP levels using the chosen detection method.
- Generate a dose-response curve and calculate the EC₅₀ value using non-linear regression analysis.

In Vivo Food Intake Study in Rodents

This protocol outlines a method to assess the effect of **RY764** on food intake in rats.

Materials:

- Male Sprague-Dawley rats (acclimatized and single-housed)
- RY764 formulation for oral administration (e.g., in 0.5% methylcellulose)
- Vehicle control (0.5% methylcellulose)
- Standard rodent chow
- Metabolic cages for food intake monitoring

Procedure:

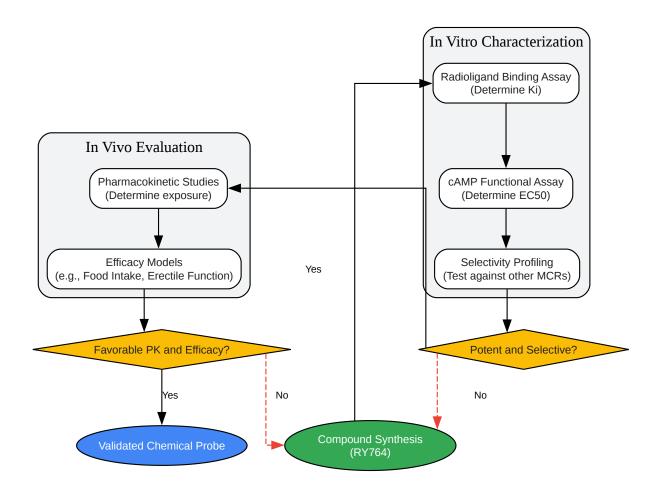


- Acclimatize rats to the experimental conditions for at least 3 days.
- Fast the rats for 18 hours prior to the experiment with free access to water.
- At the beginning of the dark cycle, administer **RY764** or vehicle via oral gavage.
- Provide a pre-weighed amount of standard chow.
- Measure cumulative food intake at several time points (e.g., 1, 2, 4, 6, and 24 hours) postdosing by weighing the remaining food.
- Analyze the data to determine the effect of RY764 on food consumption compared to the vehicle control group.

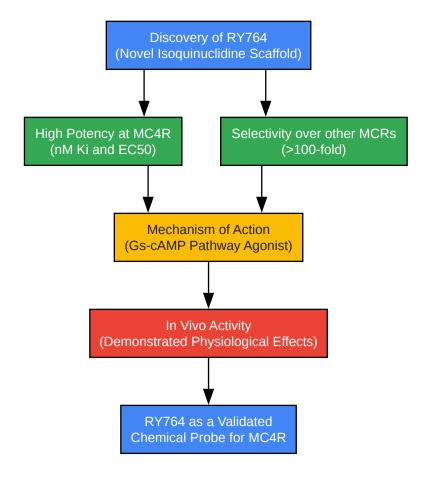
Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel MC4R agonist like **RY764**.









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